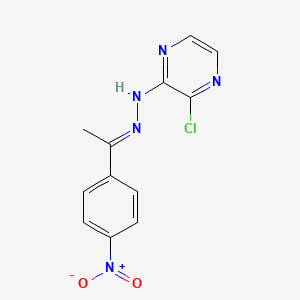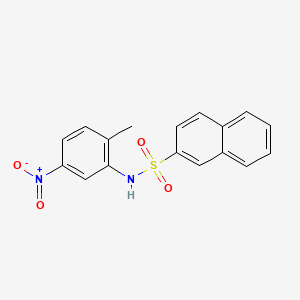
N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)acetamide, also known as PEAQX, is a selective antagonist of the AMPA receptor. It is a chemical compound that has been extensively researched for its potential therapeutic applications in the treatment of neurological disorders.
Mécanisme D'action
N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)acetamide selectively binds to the AMPA receptor and inhibits the flow of positively charged ions, such as calcium and sodium, into the cell. This inhibition results in a decrease in neuronal excitation and can potentially reduce the damage caused by excessive excitatory signaling. N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)acetamide has been shown to be highly selective for the AMPA receptor and does not affect other glutamate receptors.
Biochemical and Physiological Effects:
N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)acetamide has been shown to have a number of biochemical and physiological effects in animal models. Studies have shown that N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)acetamide can reduce neuronal damage caused by ischemia, which is a lack of blood flow to the brain. N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)acetamide has also been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)acetamide has been shown to reduce epileptic seizures in animal models of epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)acetamide has a number of advantages for lab experiments. It is highly selective for the AMPA receptor and does not affect other glutamate receptors, which makes it a useful tool for studying the role of the AMPA receptor in neurological disorders. However, N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)acetamide has some limitations for lab experiments. It has a relatively short half-life, which means that it needs to be administered frequently in animal models. Additionally, N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)acetamide has poor solubility in water, which can make it difficult to administer.
Orientations Futures
There are a number of future directions for research on N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)acetamide. One potential direction is the development of more potent and selective AMPA receptor antagonists. Another potential direction is the investigation of the long-term effects of N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)acetamide on cognitive function and neuronal damage. Additionally, N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)acetamide could potentially be used in combination with other drugs to enhance its therapeutic effects. Overall, N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)acetamide has shown promise as a potential therapeutic agent for the treatment of neurological disorders, and further research is needed to fully understand its potential.
Méthodes De Synthèse
N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)acetamide can be synthesized through a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 4-methylbenzoyl chloride with potassium cyanide to form 4-methylbenzoyl cyanide. This intermediate is then reacted with hydroxylamine hydrochloride to form 4-methylbenzohydroxamic acid. The next step involves the reaction of 5-methylisoxazole-3-carboxylic acid with thionyl chloride to form 5-methylisoxazole-3-carbonyl chloride. This intermediate is then reacted with 4-methylbenzohydroxamic acid to form N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)acetamide.
Applications De Recherche Scientifique
N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)acetamide has been extensively researched for its potential therapeutic applications in the treatment of neurological disorders such as epilepsy, stroke, and Alzheimer's disease. Studies have shown that N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)acetamide can selectively block the AMPA receptor, which is involved in the transmission of excitatory signals in the brain. By blocking this receptor, N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)acetamide can potentially reduce neuronal damage caused by excessive excitatory signaling, which is a hallmark of many neurological disorders.
Propriétés
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-9-3-5-11(6-4-9)8-13(16)14-12-7-10(2)17-15-12/h3-7H,8H2,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTKOFJBVANEEOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=NOC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
14 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49669438 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5793855.png)
![1-(4-chlorophenyl)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5793867.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine](/img/structure/B5793868.png)
![3-chloro-4-methyl-N-[4-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5793876.png)
![3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-2-yl acetate](/img/structure/B5793880.png)





![4-methyl-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5793939.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-butenamide](/img/structure/B5793944.png)